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Introduction: A Versatile Heterocyclic Building Block
2-Hydroxy-8-methylquinoline-3-carbaldehyde is a multifunctional heterocyclic compound

that stands as a pivotal intermediate in modern organic synthesis. Also known by its tautomeric

name, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, this molecule features a highly reactive

aldehyde group ortho to a hydroxyl group on a quinoline scaffold.[1] This unique arrangement

of functional groups makes it an exceptionally valuable precursor for the synthesis of a wide

array of complex molecules.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming

the backbone of numerous compounds with diverse pharmacological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The title compound

leverages this potent scaffold, serving as a key starting material for:

Schiff Base Ligands: The aldehyde functionality provides a direct handle for the synthesis of

imines (Schiff bases), which are themselves critical ligands in coordination chemistry and

intermediates for further synthetic transformations.[4][5]

Metal Complexes: The inherent chelating ability of the 8-hydroxyquinoline motif, combined

with additional donor atoms from its derivatives, allows for the formation of stable and often

biologically active metal complexes.[6][7][8]
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Fluorescent Probes: The quinoline ring system imparts favorable photophysical properties,

enabling the development of fluorescent sensors for metal ion detection and biological

imaging.[1][9]

This guide provides an in-depth exploration of the synthesis and primary applications of 2-
Hydroxy-8-methylquinoline-3-carbaldehyde, complete with detailed, field-proven protocols

for researchers in synthetic chemistry and drug development.

Physicochemical & Spectroscopic Data
A thorough understanding of the compound's properties is essential for its effective use in

synthesis.

Property Value Reference

CAS Number 101382-54-1 [10]

Molecular Formula C₁₁H₉NO₂

Molecular Weight 187.19 g/mol

Appearance
Typically a yellow to light

brown solid

¹H NMR (Predicted)

Aldehyde proton (CHO) at δ

9.5-10.5 ppm (singlet); Methyl

protons (CH₃) at δ 2.5-3.0 ppm

(singlet); Aromatic protons in

the δ 7.0-8.5 ppm range.

[11]

FT-IR (KBr, cm⁻¹)

Carbonyl stretch (C=O,

aldehyde) ~1650-1670 cm⁻¹;

O-H stretch (hydroxyl) broad

band ~3200-3400 cm⁻¹.
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The most efficient and widely adopted method for introducing a formyl group onto the C3

position of the 2-quinolone ring is the Vilsmeier-Haack reaction.[12][13] This reaction involves

the electrophilic substitution of an activated aromatic ring using the Vilsmeier reagent, which is

generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid

halide (like phosphorus oxychloride, POCl₃).[12][14] The 2-quinolone system is sufficiently

electron-rich to undergo this formylation, providing a direct and high-yielding route to the target

aldehyde.[15]
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Caption: Workflow for Vilsmeier-Haack Synthesis.

Protocol 3.1: Vilsmeier-Haack Formylation
This protocol details the synthesis of the title compound from 8-methyl-2-quinolone.

Materials:

8-Methyl-2-quinolone

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution (NaHCO₃)

Ice bath

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Reagent Preparation (Caution): In a three-necked round-bottom flask equipped with a

dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (N₂

or Ar). Cool the flask in an ice bath to 0 °C.

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with vigorous stirring

over 30-45 minutes. Causality Note: This exothermic reaction forms the electrophilic

chloromethyleniminium (Vilsmeier) reagent. Slow addition at low temperature is critical to

control the reaction and prevent side reactions.

Substrate Addition: Once the addition is complete, allow the mixture to stir at 0 °C for an

additional 20 minutes. Then, add a solution of 8-methyl-2-quinolone in anhydrous DCM

dropwise to the reaction mixture.

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux

(typically 60-70 °C) for 3-5 hours. Monitor the reaction progress using Thin-Layer

Chromatography (TLC).

Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C in an ice

bath. Carefully and slowly pour the reaction mixture onto crushed ice. Causality Note: This

step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any

remaining reactive reagents.

Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated

solution of NaHCO₃ until the pH is ~7-8. The product will often precipitate as a solid.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with

cold water and then with a small amount of cold ethanol to remove impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as ethanol or an ethanol/water mixture, to yield pure 2-Hydroxy-8-methylquinoline-3-
carbaldehyde.

Application I: Synthesis of Schiff Bases (Imines)
The aldehyde group of 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a prime site for

condensation reactions with primary amines, yielding Schiff bases.[5] These Schiff bases are

not only stable compounds but also act as versatile bidentate or tridentate ligands for forming

metal complexes.[4][16] The reaction is typically acid-catalyzed and proceeds via a nucleophilic

addition-elimination mechanism.
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Caption: General workflow for Schiff base synthesis.
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Protocol 4.1: General Synthesis of a Quinoline-Derived
Schiff Base
This protocol describes the condensation with a generic substituted aniline.

Materials:

2-Hydroxy-8-methylquinoline-3-carbaldehyde (1.0 eq)

Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)

Absolute Ethanol

Glacial Acetic Acid (catalytic amount, 2-3 drops)

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Dissolution: Dissolve 2-Hydroxy-8-methylquinoline-3-carbaldehyde in hot absolute

ethanol in a round-bottom flask.

Amine Addition: To this solution, add the primary amine, followed by 2-3 drops of glacial

acetic acid. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the

carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the

amine.

Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-

4 hours. The formation of the product is often indicated by a color change or the precipitation

of a solid.[5]

Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate

mobile phase).

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The

precipitated Schiff base product can be collected by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold ethanol to remove any

unreacted starting materials.

Purification: Further purify the crude Schiff base by recrystallization from a suitable solvent

(e.g., ethanol, methanol, or DMF) to obtain the final product in high purity.

Application II: Synthesis of Bioactive Metal
Complexes
The Schiff bases derived from 2-Hydroxy-8-methylquinoline-3-carbaldehyde are excellent

chelating ligands. The imine nitrogen, the phenolic oxygen, and the quinoline nitrogen can all

act as donor atoms, forming stable coordination complexes with various transition metals like

Cu(II), Ni(II), Co(II), and Zn(II).[4][8] These metal complexes often exhibit enhanced biological

activity (e.g., antimicrobial or anticancer) compared to the free ligands.[4][17]
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Caption: Workflow for Metal Complex Formation.

Protocol 5.1: Synthesis of a Copper(II) Schiff Base
Complex
This protocol provides a general method for synthesizing a metal complex from a pre-formed

Schiff base ligand.

Materials:

Synthesized Schiff base ligand (from Protocol 4.1) (2.0 eq)

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

Methanol or Ethanol

Round-bottom flask, magnetic stirrer

Procedure:

Ligand Solution: Prepare a hot solution of the Schiff base ligand in methanol or ethanol.

Metal Salt Solution: In a separate flask, prepare a solution of copper(II) acetate monohydrate

in the same solvent.

Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color

change and/or the formation of a precipitate is typically observed immediately, indicating

complex formation.

Reaction: Stir the resulting mixture at room temperature or gentle reflux for 1-2 hours to

ensure the reaction goes to completion.

Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by

vacuum filtration.

Washing: Wash the solid product sequentially with the reaction solvent (methanol/ethanol)

and then with a non-coordinating solvent like diethyl ether to remove any unreacted

materials and facilitate drying.
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Drying: Dry the purified metal complex in a vacuum oven at 50-60 °C.

Example Metal
Complexes

Metal:Ligand
Ratio

Molar
Conductance

Geometry
(Typical)

Reference

Cu(II) Complex 1:2
Low (non-

electrolytic)

Square Planar /

Distorted

Octahedral

[4][8]

Ni(II) Complex 1:2
Low (non-

electrolytic)
Octahedral [4]

Co(II) Complex 1:2
Low (non-

electrolytic)
Octahedral [4]

Cd(II) Complex 1:2
Low (non-

electrolytic)
Tetrahedral [4]

Conclusion
2-Hydroxy-8-methylquinoline-3-carbaldehyde is a demonstrably powerful and versatile

platform molecule in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-

Haack reaction and the strategic placement of its hydroxyl and aldehyde functional groups

provide an accessible entry point to a rich variety of derivatives. The protocols outlined herein

for the synthesis of Schiff bases and their subsequent metal complexes represent robust and

reproducible methods for generating novel compounds with significant potential in medicinal

chemistry, catalysis, and materials science. For researchers and drug development

professionals, mastering the chemistry of this intermediate opens the door to countless

molecular designs based on the potent quinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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